4'-Azetidinomethyl-3,5-dichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

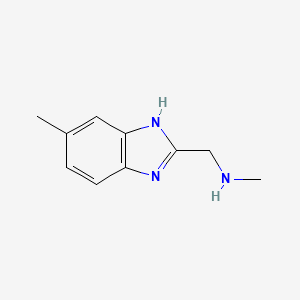

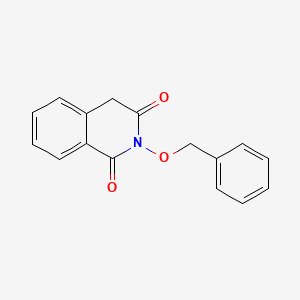

4'-Azetidinomethyl-3,5-dichlorobenzophenone (4'-AMDCB) is a synthetic organic compound that belongs to the class of compounds known as aryl halides. 4'-AMDCB is a colorless, crystalline solid with a melting point of 164°C. It is soluble in nonpolar solvents such as benzene and chloroform, and insoluble in water. 4'-AMDCB is a versatile intermediate that has been used in a variety of synthetic organic chemistry applications.

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives, including those related to 4'-Azetidinomethyl-3,5-dichlorobenzophenone, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a study synthesized a series of azetidinone derivatives from 4-aryloxymethylcoumarins and 4-aryliminomethyl-phenols, which demonstrated significant antimicrobial activity against a variety of microorganisms and potent cytotoxic activity in brine shrimp bioassay, indicating their potential in developing new antimicrobial agents (Keri, Hosamani, Shingalapur, & Reddy, 2009).

Antitumor Agents Targeting Tubulin

Research into 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative effects, particularly against breast cancer cell lines. These compounds interfere with tubulin polymerization, disrupt microtubular structure, and induce G2/M arrest and apoptosis in cancer cells, making them promising candidates for antitumor therapy (Greene et al., 2016).

Synthetic Applications

Azetidinones, including derivatives of this compound, are valuable intermediates in organic synthesis, allowing access to diverse chemical spaces for drug discovery. Studies have demonstrated the synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed reactions, showcasing the versatility of azetidinones in synthesizing complex drug-like compounds (Denis et al., 2018).

Antiproliferative Activity on Human Breast Cancer Cell Lines

Certain 3-chloro-azetidin-2-one derivatives have shown interesting antiproliferative activity on human breast cancer cell lines, suggesting their potential as alternatives for breast cancer treatment. These studies highlight the therapeutic potential of azetidinone derivatives in oncology (Chimento et al., 2013).

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPFAEXMXHLUSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642825 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898757-02-3 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)